1-Iodo-1H,1H-perfluorohexane

Description

The exact mass of the compound 1-Iodo-1H,1H-perfluorohexane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Iodo-1H,1H-perfluorohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-1H,1H-perfluorohexane including the price, delivery time, and more detailed information at info@benchchem.com.

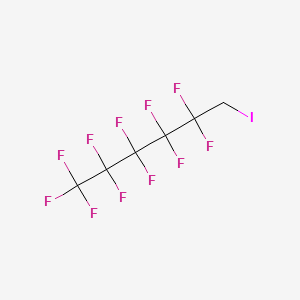

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPYUCSZZRWYML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382053 | |

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-50-2 | |

| Record name | 1-Iodo-1H,1H-perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-Iodo-1H,1H-perfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 1-Iodo-1H,1H-perfluorohexane, a partially fluorinated organic compound of significant interest in various fields of chemical research and development. This document moves beyond a simple listing of data points to offer insights into the structural rationale for its properties and the experimental context for their measurement, ensuring a deeper understanding for the practicing scientist.

Chemical Identity and Molecular Structure

1-Iodo-1H,1H-perfluorohexane is systematically named 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane . It is crucial to distinguish this compound from its isomers and other related fluorinated hexyl iodides, as the position of the hydrogen and iodine atoms significantly influences its physical and chemical behavior.

-

Chemical Formula: C₆H₂F₁₁I

-

CAS Number: 335-50-2

-

Molecular Weight: 409.97 g/mol [1]

The structure consists of a six-carbon chain. The first five carbon atoms are perfluorinated, meaning all available hydrogen positions are substituted with fluorine atoms. The sixth carbon atom is bonded to two hydrogen atoms and one iodine atom. This specific arrangement, with a methylene group adjacent to the iodine, imparts distinct reactivity compared to a fully perfluorinated iodoalkane.

Caption: Generalized synthesis pathway for perfluoroalkyl iodides.

A more specific laboratory-scale synthesis would likely involve the radical addition of a perfluoroalkyl iodide to an appropriate unsaturated precursor, followed by further functional group manipulation.

Key Reactivity

The C-I bond is the most reactive site in the molecule. It is weaker than the C-F and C-H bonds, making it susceptible to a variety of chemical transformations, including:

-

Radical Reactions: The C-I bond can be homolytically cleaved to generate a perfluoroalkyl radical, which can then participate in various addition and coupling reactions.

-

Nucleophilic Substitution: The iodine atom can be displaced by nucleophiles, although this is generally less facile than for non-fluorinated alkyl iodides due to the electron-withdrawing effect of the perfluoroalkyl chain.

-

Formation of Organometallic Reagents: It can be used to prepare organometallic reagents, such as Grignard or organolithium compounds, which are valuable intermediates in organic synthesis.

Safety and Handling

-

GHS Hazard Classification (Anticipated): Based on related compounds, it may be classified as causing skin and eye irritation. [2][3][4]* Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from light, as iodo-compounds can be light-sensitive.

-

Experimental Methodologies for Property Determination

The accurate determination of the physical properties of fluorochemicals relies on well-established experimental techniques. Understanding these methods is crucial for critically evaluating literature data and for in-house characterization.

Caption: Common experimental methods for determining physical properties.

-

Boiling Point: Determined by distillation at a precisely measured pressure or by using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the applied pressure. [5]* Density: Measured using a pycnometer, which allows for the precise determination of the volume of a known mass of the liquid, or with a calibrated hydrometer.

-

Refractive Index: Measured using a refractometer, which determines the angle of refraction of light as it passes from a reference medium (usually air) into the liquid sample. * Solubility: Quantitatively determined using the shake-flask method, where the compound is equilibrated between two immiscible phases (e.g., water and octanol), and the concentration in each phase is measured. Chromatographic methods can also be employed to estimate partition coefficients. [6]* Vapor Pressure: Can be measured directly using a static method where the pressure of the vapor in equilibrium with the liquid is determined at various temperatures. For low vapor pressures, dynamic methods like the Knudsen effusion method may be used. * Melting Point: For solid compounds, the melting point is determined by observing the temperature range over which the solid transitions to a liquid in a capillary tube placed in a calibrated heating block. [7][8][9]Differential Scanning Calorimetry (DSC) can also provide precise melting point data. [10]

Applications and Significance

Partially fluorinated alkyl iodides like 1-Iodo-1H,1H-perfluorohexane are valuable intermediates in organic and materials science. Their unique properties make them suitable for a range of applications:

-

Synthesis of Fluorinated Surfactants: The perfluoroalkyl chain provides oleophobicity and hydrophobicity, while the iodo-functionalized end can be converted to various hydrophilic head groups.

-

Precursors for Fluoropolymers: They can be used as chain transfer agents or monomers in polymerization reactions to introduce perfluoroalkyl segments into polymers, thereby modifying their surface properties, chemical resistance, and thermal stability. [11]* Building Blocks in Medicinal Chemistry: The incorporation of fluorine atoms into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity. This compound serves as a source for introducing a fluorinated hexane moiety.

-

Components in Advanced Materials: Their unique refractive index and dielectric properties make them candidates for use in optical and electronic materials.

Conclusion

1-Iodo-1H,1H-perfluorohexane is a fascinating molecule with a rich set of physical properties derived from its unique combination of a perfluorinated chain and a reactive C-I bond. A thorough understanding of these properties, grounded in the principles of physical organic chemistry and supported by robust experimental data, is essential for its effective utilization in research and development. This guide has aimed to provide not just the "what" but also the "why" behind the physical characteristics of this important fluorochemical intermediate.

References

- EP0711264A1 - Process for the preparation of perfluoroalkyl iodide.

-

Exploring Tetrafluoroethylene-Pentafluoroethyl Iodide Telomer: Properties and Applications. Shanghai Fluorine Technology. [Link]

-

Perfluoroalkyl iodide. Wikipedia. [Link]

-

Telomerization – Knowledge and References. Taylor & Francis. [Link]

-

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-iodohexane. PubChem. [Link]

-

1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. PubChem. [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. [Link]

-

Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1. Fluorine notes. [Link]

-

is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses Procedure. [Link]

-

Melting point determination. [Link]

-

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane. PubChem. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

Methods for determining the physico-chemical properties under REACH 1/2. [Link]

-

After cooling to room temperature, the flask is backfilled with argon and charged with. Organic Syntheses Procedure. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

An overview of the uses of per- and polyfluoroalkyl substances (PFAS). [Link]

-

1-Iodo-1H,1H-perfluorohexane. PubChem. [Link]

-

(PDF) True Melting Point Determination. ResearchGate. [Link]

-

Vapor pressures and boiling points of some paraffin, alkylcyclopentane, alkylcyclohexane, and alkylbenzene hydrocarbons. [Link]

-

What is Melting Point?. Mettler Toledo. [Link]

-

Chapter: 5 Physicochemical Properties and Environmental Fate. National Academies of Sciences, Engineering, and Medicine. [Link]

-

Melting Point Determination. thinkSRS.com. [Link]

-

Telomerization – Knowledge and References. Taylor & Francis. [Link]

-

Perfluoro-1-iodohexane. Career Henan Chemical Co. [Link]

-

anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Organic Syntheses Procedure. [Link]

-

CHM 235L - Melting Points. [Link]

-

Perfluoroisohexane. PubChem. [Link]

-

Physical Properties of Chemicals in PAC Revision 27 Listing. [Link]

-

Fluorine. Wikipedia. [Link]

-

New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI. [Link]

-

VAPOR PRESSURES OF PURE SUBSTANCES. Docenti UniNA. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fishersci.fi [fishersci.fi]

- 4. fishersci.com [fishersci.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. thinksrs.com [thinksrs.com]

- 9. CHM 235L [jan.ucc.nau.edu]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

1-Iodo-1H,1H-perfluorohexane chemical structure and IUPAC name.

An In-Depth Technical Guide to 1-Iodo-1H,1H-perfluorohexane (2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-iodohexane)

Executive Summary

This technical guide provides a comprehensive analysis of 1-Iodo-1H,1H-perfluorohexane, a fluorinated organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. While the common name presents some ambiguity, this document will elucidate the correct chemical structure and corresponding IUPAC nomenclature based on its molecular formula. We will delve into its physicochemical properties, propose a robust synthetic pathway with detailed protocols, and explore its applications as a strategic building block in modern organic synthesis. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile synthon for the rational design of novel molecules and materials.

Nomenclature and Structural Elucidation

A critical first step in working with any chemical entity is to establish its precise structure and unambiguous name. The common name "1-Iodo-1H,1H-perfluorohexane" can be misleading, and some databases have propagated an incorrect IUPAC name. This section clarifies these points to establish a definitive identity for the compound.

Addressing Nomenclature Ambiguity

The name "1-Iodo-1H,1H-perfluorohexane" suggests a six-carbon "hexane" backbone. The "perfluoro" prefix implies that all hydrogen atoms, except where specified, have been replaced by fluorine. The "1H,1H" notation indicates the presence of two hydrogen atoms on carbon-1, with the "1-Iodo" specifying an iodine atom also on carbon-1. This arrangement—two hydrogens and one iodine on the first carbon of a six-carbon chain—leads to the molecular formula C₆H₂F₁₁I.[1]

Some databases incorrectly list the IUPAC name as 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane for the associated CAS number 335-50-2.[1] This name is structurally inconsistent with the formula, as it would place the iodine on carbon-6 and would not account for the two hydrogen atoms.

Definitive Chemical Structure

Based on the molecular formula C₆H₂F₁₁I and a logical interpretation of the "1H,1H" nomenclature, the correct structure consists of a terminal iodomethylene group (-CH₂I) attached to a perfluoropentyl chain. The structure is therefore: CF₃(CF₂)₄CH₂I .

Caption: Figure 1. Chemical Structure.

Correct IUPAC Name

Following IUPAC nomenclature rules for the structure CF₃(CF₂)₄CH₂I, the longest carbon chain is six carbons (hexane). Numbering begins at the carbon bearing the principal functional group (the iodo group), making it C1.

-

Parent Chain: Hexane

-

Principal Functional Group: Iodine at position 1 (1-iodohexane)

-

Substituents: Eleven fluorine atoms located at positions 2 (two), 3 (two), 4 (two), 5 (two), and 6 (three).

Therefore, the definitive IUPAC name is 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-iodohexane .

Physicochemical Properties

The unique properties of this compound are dictated by the dominance of the perfluoroalkyl chain, which imparts high density, low surface energy, and distinct solubility characteristics (lipophobicity and hydrophobicity).

| Property | Value | Source |

| CAS Number | 335-50-2 | [1] |

| Molecular Formula | C₆H₂F₁₁I | [1] |

| Molecular Weight | 409.97 g/mol | [1] |

| Appearance | Colorless to pale yellow/pink liquid (predicted) | [2][3] |

| Solubility | Insoluble in water; soluble in fluorinated solvents and some organic solvents | [3] |

| Boiling Point | Estimated 130-140 °C (Atm. pressure) | N/A |

| Density | ~1.95 g/cm³ (predicted) | N/A |

Synthesis and Mechanistic Considerations

The synthesis of 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-iodohexane is not commonly reported, but a logical and robust pathway can be designed from commercially available perfluorinated precursors. The strategy involves the reduction of a perfluoroalkanoic acid to its corresponding alcohol, followed by a substitution reaction to introduce the iodide.

Rationale for Synthetic Strategy

Perfluoroalkanoic acids, such as perfluorohexanoic acid (C₅F₁₁COOH), are common industrial products. Their carboxylic acid moiety provides a reactive handle for functional group interconversion. The extreme electron-withdrawing nature of the perfluoroalkyl chain deactivates the carbonyl group, necessitating powerful reducing agents. The subsequent conversion of the resulting primary alcohol to an iodide is a standard, high-yielding transformation in organic chemistry.

Caption: Figure 2. Proposed two-step synthetic workflow.

Detailed Experimental Protocol

Caution: These reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Reduction of Perfluorohexanoic Acid

-

Rationale: Lithium aluminum hydride (LiAlH₄) is used as it is a potent reducing agent capable of reducing the electron-deficient carbonyl of the perfluoroalkanoic acid. The reaction is performed in an anhydrous ether solvent like THF under an inert atmosphere to prevent quenching of the reagent.

-

Methodology:

-

Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Suspend LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve perfluorohexanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol. Purification can be achieved by vacuum distillation.

-

Step 2: Iodination of 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol (Appel Reaction)

-

Rationale: The Appel reaction provides a mild and efficient method for converting primary alcohols to iodides. Triphenylphosphine (PPh₃) and iodine (I₂) form a phosphonium iodide intermediate, which is then displaced by the alcohol's oxygen, leading to the formation of the desired alkyl iodide and triphenylphosphine oxide as a byproduct. Imidazole is used to catalyze the reaction and neutralize the HI generated in situ.

-

Methodology:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the alcohol from Step 1 (1.0 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (1.5 equivalents) in an appropriate solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add iodine (1.5 equivalents) portion-wise, ensuring the temperature remains low. The solution will turn dark brown.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for the disappearance of the starting alcohol.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

-

Extract the mixture with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel or by vacuum distillation to yield pure 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-iodohexane.

-

Applications in Research and Development

The primary value of this compound lies in its function as a synthon for introducing the highly fluorinated C₅F₁₁CH₂- moiety into target molecules. This group can profoundly and strategically alter molecular properties.

-

Drug Development: The incorporation of perfluoroalkyl segments is a validated strategy in medicinal chemistry. These groups can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions (e.g., fluorous interactions), and modulate lipophilicity (logP) and acidity/basicity (pKa), thereby improving a drug candidate's pharmacokinetic profile.

-

Materials Science: Similar to related telomer iodides, this compound can serve as a precursor for synthesizing fluorinated surfactants, polymers, and surface modifiers.[3][4] These materials are valued for creating surfaces with exceptionally low energy, leading to applications in water- and oil-repellent coatings, high-performance lubricants, and specialized electronic components.

-

Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity and bioavailability, making this building block a valuable tool for the synthesis of novel pesticides and herbicides.

Handling, Safety, and Environmental Profile

Working with highly fluorinated compounds requires adherence to strict safety protocols and an awareness of their potential environmental persistence.

-

Laboratory Safety: This compound should be handled as a hazardous chemical. Based on data for analogous substances, it is expected to be a skin and eye irritant.[5][6] Work should be conducted in a chemical fume hood, and appropriate PPE, including chemical-resistant gloves (e.g., nitrile) and safety goggles, is mandatory.[6][7]

-

Toxicological Profile: While specific data for this molecule is limited, related per- and polyfluoroalkyl substances (PFAS) can exhibit toxicity. The primary routes of exposure are inhalation, ingestion, and skin contact.

-

Environmental Considerations: Many perfluorinated compounds are classified as persistent organic pollutants (POPs) due to their high chemical stability, leading to bioaccumulation.[8] All waste containing this compound must be disposed of according to local, state, and federal regulations for hazardous chemical waste to prevent environmental release.

Conclusion

2,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-iodohexane is a valuable, albeit specialized, chemical building block. By clarifying its structure and providing a clear synthetic blueprint, this guide equips researchers and developers with the foundational knowledge required to leverage its unique properties. Its ability to introduce a substantial perfluoroalkyl segment makes it a powerful tool in the design of advanced pharmaceuticals, agrochemicals, and functional materials, provided that its handling and disposal are managed with the necessary diligence and respect for environmental stewardship.

References

-

PubChem. (n.d.). 1-Iodo-1H,1H-perfluorohexane. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

HaloPolymer. (n.d.). 1H,1H,2H,2H-PERFLUOROHEXYL IODIDE. Retrieved January 17, 2026, from [Link]

-

Unilong Industry. (n.d.). 1-Iodo-1H,1H,2H,2H-perfluorodecane CAS 2043-53-0. Retrieved January 17, 2026, from [Link]

Sources

- 1. 1-Iodo-1H,1H-perfluorohexane | C6H2F11I | CID 2782380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H,1H,2H,2H-Perfluoro-1-iodohexane, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. halopolymer.com [halopolymer.com]

- 4. 1-Iodo-1H,1H,2H,2H-perfluorodecane CAS 2043-53-0 - Chemical Supplier Unilong [unilongindustry.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fi [fishersci.fi]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]

An In-depth Technical Guide to 1-Iodo-1H,1H-perfluorohexane: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Iodo-1H,1H-perfluorohexane, a key fluorinated building block in organic synthesis and materials science. We will delve into its chemical identity, synthesis, applications, and provide detailed protocols for its safe handling and use in a representative chemical transformation.

Section 1: Chemical Identity and Properties

1-Iodo-1H,1H-perfluorohexane, also known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane, is a synthetic organofluorine compound.[1] Its structure is characterized by a six-carbon chain where all but one terminal carbon are fully fluorinated, with the final carbon atom bonded to an iodine atom.[1] This unique arrangement of a highly fluorinated chain and a reactive carbon-iodine bond imparts valuable properties for chemical synthesis.

Table 1: Physicochemical Properties of 1-Iodo-1H,1H-perfluorohexane

| Property | Value | Source(s) |

| CAS Number | 335-50-2 | [2][3][4] |

| Molecular Formula | C6H2F11I | [2][3][4][5] |

| Molecular Weight | 409.97 g/mol | [3][4] |

| Boiling Point | 140.6 °C at 760 mmHg | [2] |

| Density | 1.984 g/cm³ | [2] |

| Flash Point | 54.7 °C | [2] |

Section 2: Synthesis and Mechanistic Insights

The industrial production of linear perfluoroalkyl iodides like 1-Iodo-1H,1H-perfluorohexane is primarily achieved through a process called telomerization.[6][7] This free-radical chain reaction allows for the controlled addition of a "telogen" (a molecule that provides the end groups of the polymer) to multiple units of a "taxogen" (the monomer).

In the synthesis of 1-Iodo-1H,1H-perfluorohexane, pentafluoroethyl iodide (C2F5I) typically serves as the telogen, and tetrafluoroethylene (TFE) is the taxogen.[8] The reaction is initiated by a radical initiator, which abstracts the iodine atom from the telogen to generate a perfluoroethyl radical. This radical then adds across the double bond of a TFE molecule, initiating the chain growth. The resulting longer-chain radical can then abstract an iodine atom from another molecule of the telogen to terminate the chain and regenerate a perfluoroethyl radical, which continues the chain reaction. By controlling the molar ratio of the telogen to the taxogen, the distribution of the resulting homologous series of perfluoroalkyl iodides can be influenced. The desired 1-Iodo-1H,1H-perfluorohexane is then isolated from the product mixture by fractional distillation.

Caption: General workflow for the synthesis of 1-Iodo-1H,1H-perfluorohexane.

Section 3: Applications in Research and Drug Development

The presence of a reactive carbon-iodine bond makes 1-Iodo-1H,1H-perfluorohexane a valuable intermediate for introducing the 1H,1H-perfluorohexyl moiety into organic molecules.[1] This is of significant interest to researchers, particularly in the field of drug development, as the incorporation of fluorine atoms into bioactive molecules can profoundly and often beneficially alter their pharmacokinetic and pharmacodynamic properties.[9]

Judicious placement of fluorine can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability.[9] Fluoro-pharmaceuticals currently constitute approximately 20% of all commercial drugs.[10] The 1H,1H-perfluorohexyl group, with its combination of high lipophilicity and metabolic stability, can be a desirable substituent in drug candidates.

Specific applications of 1-Iodo-1H,1H-perfluorohexane and similar perfluoroalkyl iodides include:

-

Perfluoroalkylation Reactions: It serves as a reagent for introducing the C4F9CH2CH2- group into various organic substrates. This can be achieved through various coupling reactions, including copper-catalyzed cross-coupling with aryl iodides.[11]

-

Synthesis of Fluorinated Surfactants and Polymers: The perfluoroalkyl chain imparts unique surface-active properties, making it a precursor for specialty surfactants and polymers with applications in coatings, and other materials.

-

Precursor to other Fluorinated Building Blocks: The iodine atom can be readily displaced by other functional groups, allowing for the synthesis of a diverse range of fluorinated building blocks for further chemical elaboration.

Section 4: Handling, Storage, and Safety Protocols

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A standard laboratory coat should be worn.

Handling:

-

Avoid inhalation of vapors.[12]

-

Prevent contact with skin and eyes.[12]

-

Handle in a well-ventilated area, preferably a fume hood.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Protect from light.[12]

-

Keep away from incompatible materials such as strong oxidizing agents and alkali metals.[12]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 5: Experimental Protocol: A Representative Application

The following is a representative experimental protocol for the copper-catalyzed arylation of a 1H-perfluoroalkane, adapted from a published procedure.[11] This protocol illustrates a potential application of 1-Iodo-1H,1H-perfluorohexane in the synthesis of more complex fluorinated molecules.

Reaction: Copper-Catalyzed Cross-Coupling of an Aryl Iodide with a 1H-Perfluoroalkane.

Materials:

-

Aryl iodide (1.0 mmol)

-

1H-Perfluorohexane (can be synthesized from 1-Iodo-1H,1H-perfluorohexane) (2.0 mmol)

-

Copper(I) chloride (CuCl) (0.1 mmol)

-

1,10-Phenanthroline (0.1 mmol)

-

(2,4,6-trimethylphenyl)2Zn (TMP2Zn) (2.0 mmol)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (2 mL)

-

Anhydrous, degassed solvent (e.g., toluene)

Procedure:

-

Reaction Setup: In a glovebox, add CuCl (9.9 mg, 0.1 mmol) and 1,10-phenanthroline (18.0 mg, 0.1 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Reagent Addition: Add the aryl iodide (1.0 mmol), 1H-perfluorohexane (2.0 mmol), and DMPU (2 mL).

-

Initiation: Add the TMP2Zn solution (2.0 mmol) dropwise to the stirred reaction mixture.

-

Reaction: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: Step-by-step workflow for a copper-catalyzed arylation reaction.

References

-

Kaiho, T. (2017). Telomerization. In Iodine Made Simple. Taylor & Francis. [Link]

-

Wikipedia. Perfluoroalkyl iodide. [Link]

-

PubChemLite. 1-iodo-1h,1h-perfluorohexane (C6H2F11I). [Link]

-

CP Lab Safety. 1-Iodo-1H,1H-perfluorohexane, 95% Purity, C6H2F11I, 1 gram. [Link]

-

LookChem. 1-Iodo-1H,1H-perfluorohexane. [Link]

-

Shanghai Fluorine Technology. Exploring Tetrafluoroethylene-Pentafluoroethyl Iodide Telomer: Properties and Applications. [Link]

- Google Patents. WO2002085823A1 - Method for continuous production of a perfluoroalkyl iodide telomer.

-

Taylor & Francis. Telomerization – Knowledge and References. [Link]

-

Tverdokhlebov, S. V., & Shainyan, B. A. (2014). Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. Organic letters, 16(19), 5092–5095. [Link]

-

PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I. [Link]

-

CAS Common Chemistry. 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane. [Link]

-

ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS omega, 5(19), 10633–10640. [Link]

-

Meza-Aviña, M. E., Zepeda-Vallejo, L. G., & González-Zamora, E. (2025, August 4). Multicomponent Synthesis of Fluorine-Containing Bioactive Compounds and Drugs. Chemistry & Biodiversity. [Link]

-

Beltox. (2022, December 7). PFAS chemicals and their applications. [Link]

-

Organic Syntheses. anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. [Link]

-

PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. [Link]

Sources

- 1. Buy 1-Iodo-1H,1H-perfluorohexane | 335-50-2 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 335-50-2 CAS MSDS (1-IODO-1H,1H-PERFLUOROHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. PubChemLite - 1-iodo-1h,1h-perfluorohexane (C6H2F11I) [pubchemlite.lcsb.uni.lu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 8. innospk.com [innospk.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.fi [fishersci.fi]

An In-Depth Technical Guide to the Synthesis of 1-Iodo-1H,1H-perfluorohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathways for 1-Iodo-1H,1H-perfluorohexane (C₆F₁₁H₂I), a valuable fluorinated intermediate in organic synthesis. The document details the core multi-step synthesis, commencing with the telomerization of tetrafluoroethylene (TFE) to generate perfluoroalkyl iodide precursors, followed by a free-radical addition of ethylene. This guide elucidates the underlying reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to inform experimental design. Furthermore, critical safety considerations for handling the hazardous reagents involved are thoroughly addressed.

Introduction: The Significance of 1-Iodo-1H,1H-perfluorohexane

1-Iodo-1H,1H-perfluorohexane, with the chemical structure F(CF₂)₅CH₂CH₂I, is a key building block in the synthesis of a variety of fluorinated compounds.[1] Its unique trifunctional nature, possessing a perfluoroalkyl chain, a hydrocarbon spacer, and a reactive iodine atom, makes it a versatile intermediate for the introduction of perfluorohexyl groups into organic molecules. These fluorinated moieties can dramatically alter the physicochemical properties of parent compounds, enhancing thermal stability, lipophilicity, and metabolic stability, which are highly desirable attributes in the development of pharmaceuticals, agrochemicals, and advanced materials.

The synthesis of 1-Iodo-1H,1H-perfluorohexane is a multi-step process that requires careful control over reaction conditions to achieve optimal yields and purity. This guide will focus on the most industrially relevant and scientifically established synthesis route, which proceeds via a two-stage process:

-

Stage 1: Telomerization of Tetrafluoroethylene (TFE) to produce Perfluorohexyl Iodide (C₆F₁₃I).

-

Stage 2: Free-radical addition of Ethylene to Perfluorohexyl Iodide to yield 1-Iodo-1H,1H-perfluorohexane.

Core Synthesis Pathway: A Two-Stage Approach

The most established method for the production of 1-Iodo-1H,1H-perfluorohexane is a two-stage process rooted in telomerization and subsequent free-radical addition chemistry. This pathway allows for the construction of the perfluoroalkyl chain followed by the introduction of the ethyl iodide moiety.

Stage 1: Telomerization for Perfluorohexyl Iodide Synthesis

The initial and most critical stage involves the synthesis of a homologous series of perfluoroalkyl iodides. This is achieved through the free-radical initiated telomerization of tetrafluoroethylene (TFE) with a shorter-chain perfluoroalkyl iodide, typically pentafluoroethyl iodide (C₂F₅I), which acts as the "telogen".[2][3] This reaction produces a mixture of longer-chain perfluoroalkyl iodides, from which perfluorohexyl iodide (C₆F₁₃I) is the desired intermediate for this synthesis.

Mechanism of Telomerization:

The telomerization reaction proceeds via a free-radical chain mechanism. The key steps are:

-

Initiation: A radical initiator (e.g., a peroxide) or thermal/photochemical energy generates a perfluoroalkyl radical from the telogen (C₂F₅I).

-

Propagation: The perfluoroalkyl radical adds to a molecule of TFE. The resulting radical then adds to further TFE molecules, extending the perfluoroalkyl chain.

-

Chain Transfer: The growing telomer radical abstracts an iodine atom from another molecule of the telogen (C₂F₅I), forming a longer-chain perfluoroalkyl iodide and a new perfluoroethyl radical to continue the chain.

-

Termination: Two radicals combine to terminate the chain.

The distribution of the resulting telomers can be controlled by adjusting the molar ratio of the reactants, temperature, and pressure.[4]

Experimental Protocol: Telomerization of TFE with C₂F₅I

-

Apparatus: A high-pressure autoclave reactor equipped with a stirrer, pressure gauge, gas inlet/outlet, and a temperature controller is required. All equipment must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Reagents:

-

Pentafluoroethyl iodide (C₂F₅I) (telogen)

-

Tetrafluoroethylene (TFE) (taxogen)

-

Radical initiator (e.g., dibenzoyl peroxide) or metal catalyst (e.g., copper powder)[5]

-

-

Procedure:

-

The autoclave is charged with pentafluoroethyl iodide and the initiator/catalyst.

-

The reactor is sealed and pressurized with tetrafluoroethylene to the desired pressure.

-

The mixture is heated to the reaction temperature (typically 80-180°C) and stirred vigorously.[4] The pressure is maintained by the continuous or intermittent addition of TFE.

-

After the reaction period, the reactor is cooled, and the excess TFE is safely vented.

-

The crude product, a mixture of perfluoroalkyl iodides of varying chain lengths, is collected.

-

-

Purification: The desired perfluorohexyl iodide is separated from the mixture of telomers by fractional distillation under reduced pressure.

Quantitative Data for Telomerization:

The product distribution of the telomerization reaction is highly dependent on the reaction conditions. The following table provides a representative distribution of telomers obtained under specific conditions.

| Telogen | Taxogen | Molar Ratio (Telogen:Taxogen) | Temperature (°C) | Pressure (MPa) | Product Distribution (mol%) | Reference |

| C₂F₅I | TFE | 1:1.5 | 120 | 4.5 | C₄F₉I: 13.34, C₆F₁₃I: 1.84, C₈F₁₇I: 0.39 | [5] |

Stage 2: Ethylene Addition to Form 1-Iodo-1H,1H-perfluorohexane

The perfluorohexyl iodide isolated from the first stage is then reacted with ethylene in a free-radical addition reaction. This step inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, yielding the target molecule, 1-Iodo-1H,1H-perfluorohexane.[6]

Mechanism of Ethylene Addition:

This reaction also proceeds via a free-radical chain mechanism:

-

Initiation: A radical initiator generates a perfluorohexyl radical (C₆F₁₃•) from perfluorohexyl iodide.

-

Propagation: The perfluorohexyl radical adds to the double bond of ethylene to form a new carbon-centered radical. This radical then abstracts an iodine atom from another molecule of perfluorohexyl iodide to give the final product and regenerate the perfluorohexyl radical.

-

Termination: Combination of two radicals terminates the chain.

Figure 1: Mechanism of free-radical addition of ethylene to perfluorohexyl iodide.

Experimental Protocol: Ethylene Addition to Perfluorohexyl Iodide

-

Apparatus: A high-pressure reactor similar to the one used for telomerization is required.

-

Reagents:

-

Perfluorohexyl iodide (C₆F₁₃I)

-

Ethylene (CH₂=CH₂)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

-

Procedure:

-

The reactor is charged with perfluorohexyl iodide and the radical initiator.

-

The reactor is sealed, purged with an inert gas, and then pressurized with ethylene.

-

The mixture is heated to a temperature sufficient to initiate the reaction (typically 50-100°C) and stirred.

-

The reaction is monitored by the uptake of ethylene.

-

After completion, the reactor is cooled, and any unreacted ethylene is vented.

-

The crude product is collected.

-

-

Purification: The product, 1-Iodo-1H,1H-perfluorohexane, can be purified by vacuum distillation.[6] Any residual iodine can be removed by washing with a solution of sodium thiosulfate.[7]

Quantitative Data for Ethylene Addition:

| Reactant 1 | Reactant 2 | Product | Reported Yield | Reference |

| 1-iodo-1H,1H,2H,2H-perfluorooctane | Dimethylmalonate | Propanedioic Acid, 1H,1H,2H,2H-perfluorooctane,-dimethyl ester | 75% | [6] |

Alternative Synthesis Pathways

While the telomerization route is the most common, other methods for the synthesis of perfluoroalkyl iodides exist, which could serve as precursors to 1-Iodo-1H,1H-perfluorohexane. One such method is the Hunsdiecker reaction of the silver salt of a perfluorocarboxylic acid with iodine.[8][9] However, this method often requires the multi-stage synthesis of the perfluorinated carboxylic acid precursor.

Safety and Handling

The synthesis of 1-Iodo-1H,1H-perfluorohexane involves the use of hazardous materials, and all procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Tetrafluoroethylene (TFE): TFE is a highly flammable and reactive gas that can polymerize explosively.[10][11] It can also form explosive peroxides in the presence of air.[10] Therefore, it must be handled with extreme caution. It is often stabilized with inhibitors like terpenes.[10] In a laboratory setting, it is crucial to use equipment designed for high-pressure gas reactions and to ensure that all apparatus is free from oxygen.

-

Perfluoroalkyl Iodides: These compounds are generally stable but should be handled with care. They can be irritating to the skin and eyes.[12]

-

Ethylene: Ethylene is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.

-

Radical Initiators: Peroxides and azo compounds are thermally sensitive and can decompose violently if not handled and stored correctly.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Flame-resistant lab coat

-

Chemically resistant gloves (e.g., Butyl rubber, Neoprene for TFE)[13]

-

Appropriate respiratory protection may be necessary depending on the scale of the reaction.

Characterization of 1-Iodo-1H,1H-perfluorohexane

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are essential for structural elucidation.[14] The ¹H NMR spectrum would show characteristic signals for the -CH₂CH₂I group.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Conclusion

The synthesis of 1-Iodo-1H,1H-perfluorohexane is a well-established though technically demanding process. The two-stage pathway involving telomerization of TFE followed by ethylene addition remains the most practical and industrially relevant route. A thorough understanding of the reaction mechanisms, careful control of experimental parameters, and stringent adherence to safety protocols are paramount for the successful and safe synthesis of this valuable fluorinated building block. The insights and protocols provided in this guide are intended to equip researchers and professionals with the necessary knowledge to confidently approach the synthesis of 1-Iodo-1H,1H-perfluorohexane and its analogs for their research and development endeavors.

References

Sources

- 1. 1-Iodo-1H,1H-perfluorohexane | C6H2F11I | CID 2782380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Perfluoroalkyl iodide - Wikipedia [en.wikipedia.org]

- 3. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Free radical addition to olefins. Part 14.—Addition to trifluoromethyl radicals to fluoroethylenes - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds - Google Patents [patents.google.com]

- 9. CN102464569B - Preparation method for perfluoroalkyl iodide with low carbon number - Google Patents [patents.google.com]

- 10. fluoropolymers.eu [fluoropolymers.eu]

- 11. researchgate.net [researchgate.net]

- 12. 1H-Perfluorohexane | C5F11CF2H | CID 67730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nj.gov [nj.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-Iodo-1H,1H-perfluorohexane

Introduction

1-Iodo-1H,1H-perfluorohexane (CAS No. 335-50-2), with the IUPAC name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane, is a partially fluorinated organic compound of significant interest in various fields of chemical research and development.[1] Its unique molecular structure, featuring a highly fluorinated carbon chain terminated by a single iodine atom and two hydrogen atoms at the other end, imparts a distinct set of physicochemical properties. This guide provides a comprehensive technical overview of two of its key properties: boiling point and solubility. Understanding these characteristics is paramount for its effective handling, application in synthesis, and for predicting its behavior in multiphase systems, which is particularly relevant for researchers in materials science and drug development.

This document is structured to provide not only the empirical data but also the underlying scientific principles and practical experimental methodologies for the determination of these properties.

Molecular Structure and Physicochemical Profile

The structure of 1-Iodo-1H,1H-perfluorohexane is characterized by a C6 alkyl chain where the first five carbon atoms are perfluorinated, and the sixth carbon is bonded to an iodine atom. The presence of two hydrogen atoms on the first carbon atom distinguishes it from fully perfluorinated iodoalkanes.

Table 1: Key Physicochemical Properties of 1-Iodo-1H,1H-perfluorohexane

| Property | Value | Source |

| CAS Number | 335-50-2 | [1] |

| Molecular Formula | C6H2F11I | [1] |

| Molecular Weight | 409.97 g/mol | [1] |

| Boiling Point | 140.6 °C at 760 mmHg | |

| Density | 1.984 g/cm³ |

Boiling Point: A Defining Thermal Property

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For 1-Iodo-1H,1H-perfluorohexane, the experimentally determined boiling point is 140.6 °C at 760 mmHg .

The relatively high boiling point of this compound, despite its moderate molecular weight, can be attributed to the strong intermolecular forces. The highly electronegative fluorine atoms create significant partial positive charges on the carbon atoms, leading to strong dipole-dipole interactions. Furthermore, the large, polarizable iodine atom contributes to significant van der Waals forces. These combined forces require a substantial amount of thermal energy to overcome, resulting in a high boiling point. It is noteworthy that the boiling points of iodofluoroalkanes are generally lower than their corresponding iodoalkane counterparts due to the absence of hydrogen bonding.[2]

Experimental Determination of Boiling Point

For a high-boiling liquid like 1-Iodo-1H,1H-perfluorohexane, an accurate determination of the boiling point is crucial for purification by distillation and for understanding its volatility. The Thiele tube method is a reliable and microscale technique suitable for this purpose.

-

Sample Preparation: A small glass vial (Durham tube) is filled approximately half-full with 1-Iodo-1H,1H-perfluorohexane. A capillary tube, sealed at one end, is inverted and placed into the vial.

-

Apparatus Assembly: The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling, non-reactive liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath and the sample.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. The heating rate should be controlled to maintain a steady stream.

-

Boiling Point Identification: The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to be drawn back into the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

Recording: The temperature at this point is recorded as the boiling point. It is also crucial to record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Figure 1: Workflow for Boiling Point Determination.

Solubility Profile: Guiding Application and Formulation

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media in organic synthesis to formulation in drug delivery systems. The general principle of "like dissolves like" is a useful starting point for predicting the solubility of 1-Iodo-1H,1H-perfluorohexane.

Due to its highly fluorinated chain, 1-Iodo-1H,1H-perfluorohexane exhibits fluorophilic characteristics. This means it is expected to have limited solubility in many common hydrocarbon-based organic solvents and will be practically insoluble in water. Conversely, it is anticipated to be soluble in other fluorinated solvents and some polar aprotic solvents.

Table 2: Qualitative Solubility of 1-Iodo-1H,1H-perfluorohexane

| Solvent | Solubility | Rationale |

| Water | Insoluble | The high hydrophobicity of the perfluoroalkyl chain and the lack of hydrogen bonding capability lead to very poor interaction with polar water molecules. |

| Chloroform (CHCl₃) | Soluble | Chloroform is a polar aprotic solvent that can effectively solvate the polar C-I bond and interact favorably with the fluorinated portion of the molecule. |

| Perfluorohexane | Miscible | Due to the principle of "like dissolves like," the fluorinated chains of both molecules will readily interact, leading to high solubility or miscibility. |

| Hexane | Sparingly Soluble to Insoluble | The significant difference in polarity and intermolecular forces between the highly fluorinated compound and the nonpolar alkane results in poor mutual solubility. |

| Methanol | Sparingly Soluble to Insoluble | While methanol has some polar character, its hydrogen-bonding network is not readily disrupted by the non-hydrogen-bonding fluorinated compound. |

Experimental Determination of Solubility

A systematic approach is required to determine the solubility of a liquid solute like 1-Iodo-1H,1H-perfluorohexane in various organic solvents. The following protocol is based on standard methods for determining the solubility of poorly soluble compounds.

-

Solvent Selection: A range of representative organic solvents should be chosen, covering different polarity classes (e.g., nonpolar, polar aprotic, polar protic).

-

Initial Screening (Qualitative): To a known volume (e.g., 1 mL) of the solvent in a clear, sealed vial at a controlled temperature (e.g., 25 °C), add a small, measured volume (e.g., 10 µL) of 1-Iodo-1H,1H-perfluorohexane.

-

Observation: Vigorously mix the contents and observe for the formation of a single, clear phase (soluble/miscible) or the presence of droplets/a separate layer (insoluble/immiscible).

-

Incremental Addition (Semi-Quantitative): If the initial amount dissolves, continue to add known volumes of the solute incrementally, mixing thoroughly after each addition, until saturation is reached (i.e., the point at which the solution becomes cloudy or a separate phase persists).

-

Equilibration: For more accurate determination, a mixture of the solute and solvent can be agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: After allowing any undissolved solute to settle, a sample of the supernatant can be carefully removed and analyzed by a suitable quantitative technique (e.g., gas chromatography) to determine the concentration of the dissolved solute.

This systematic approach allows for the classification of the compound's solubility and can provide a semi-quantitative measure, which is invaluable for practical applications. For regulatory purposes, standardized methods such as the OECD Guideline for the Testing of Chemicals, Section 105, can be adapted for determining solubility in water.[2][3][4]

Figure 2: Workflow for Solubility Determination.

Conclusion

This technical guide has provided a detailed examination of the boiling point and solubility of 1-Iodo-1H,1H-perfluorohexane. The high boiling point is a direct consequence of its molecular structure and the significant intermolecular forces at play. Its solubility profile is dictated by its fluorophilic nature, leading to good solubility in fluorinated and some polar aprotic solvents, while exhibiting poor solubility in water and hydrocarbon solvents. The provided experimental protocols offer a robust framework for the accurate and reliable determination of these fundamental physicochemical properties, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.

- Iodofluoroalkanes: Properties, Synthesis, Applic

- OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Test No.

- Smolecule. (n.d.). Buy 1-Iodo-1H,1H-perfluorohexane | 335-50-2.

- PubChem. (n.d.). 1-Iodo-1H,1H-perfluorohexane.

Sources

Spectroscopic Characterization of 1-Iodo-1H,1H-perfluorohexane: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for the synthetically crucial yet under-documented compound, 1-Iodo-1H,1H-perfluorohexane (C₆H₂F₁₁I).[1][2] As a key intermediate in the synthesis of fluorinated materials and pharmaceuticals, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document synthesizes theoretical knowledge with field-proven methodologies to offer a predictive yet robust guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from analogous structures and foundational spectroscopic principles to provide a reliable reference.

Introduction to 1-Iodo-1H,1H-perfluorohexane

1-Iodo-1H,1H-perfluorohexane is a halogenated alkane characterized by a six-carbon chain where eleven hydrogen atoms are substituted with fluorine, and one terminal, non-fluorinated carbon is bonded to an iodine atom. Its chemical formula is C₆H₂F₁₁I, and its IUPAC name is 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane.[1][2] The presence of a highly fluorinated chain and a reactive carbon-iodine bond makes it a valuable building block in organic synthesis, particularly for introducing perfluoroalkyl moieties.

The unique electronic properties imparted by the fluorine atoms significantly influence the spectroscopic behavior of the molecule. This guide will dissect these influences to provide a detailed interpretation of the expected NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 1-Iodo-1H,1H-perfluorohexane, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information. The highly electronegative fluorine atoms create a distinct electronic environment that strongly influences chemical shifts and coupling constants.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing a single multiplet corresponding to the two protons on the carbon adjacent to the iodine atom.

| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| -CH₂-I | 3.2 - 3.4 | Triplet of triplets (tt) | JH-F ≈ 15-20 Hz, JH-H ≈ 7-8 Hz |

Causality Behind Predictions: The chemical shift of the -CH₂- protons is significantly downfield due to the deshielding effect of the adjacent electronegative iodine atom. The multiplicity arises from coupling to the two adjacent fluorine atoms on the neighboring carbon (³JH-F) and potentially longer-range coupling to other fluorine nuclei, resulting in a complex multiplet that can often be approximated as a triplet of triplets. The predicted chemical shift is based on data for the similar compound 1H,1H,2H,2H-Perfluorohexyl iodide, which shows a signal at approximately 3.245 ppm.[3][4]

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will be more complex, with distinct signals for each chemically non-equivalent fluorine environment. The large chemical shift dispersion of ¹⁹F NMR allows for excellent resolution of these signals.[5]

| Assignment | Predicted Chemical Shift (δ) ppm (relative to CFCl₃) | Predicted Multiplicity |

| -CF₂-CH₂- | -110 to -115 | Triplet (t) |

| -CF₂-CF₂-CH₂- | -120 to -125 | Multiplet (m) |

| -CF₂-CF₂-CF₂- | -122 to -127 | Multiplet (m) |

| -CF₂-CF₃ | -124 to -129 | Multiplet (m) |

| -CF₃ | -80 to -85 | Triplet (t) |

Causality Behind Predictions: The chemical shifts of the fluorine nuclei are highly sensitive to their position along the perfluoroalkyl chain.[6] The terminal -CF₃ group is expected to be the most shielded and thus appear at the highest field (least negative ppm value). The -CF₂- group adjacent to the -CH₂-I moiety will be the most deshielded among the perfluoroalkyl chain due to the proximity to the less electronegative hydrocarbon part and the iodine atom. The remaining -CF₂- groups will have overlapping signals in the characteristic range for perfluoroalkanes. The multiplicities arise from coupling to neighboring fluorine atoms (³JF-F).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon, with the chemical shifts and multiplicities influenced by the attached fluorine and iodine atoms.

| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |

| -CH₂-I | -5 to 5 | Triplet (t) |

| -CF₂-CH₂- | 108 to 112 | Triplet (t) |

| -CF₂-CF₂-CH₂- | 105 to 115 | Multiplet (m) |

| -CF₂-CF₂-CF₂- | 105 to 115 | Multiplet (m) |

| -CF₂-CF₃ | 105 to 115 | Multiplet (m) |

| -CF₃ | 117 to 122 | Quartet (q) |

Causality Behind Predictions: The carbon attached to iodine (-CH₂-I) is expected to be significantly shielded and appear at a very high field, potentially even below 0 ppm. The fluorinated carbons will exhibit large downfield shifts and will be split into multiplets due to one-bond and two-bond carbon-fluorine couplings (¹JC-F and ²JC-F), which are typically large.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data for 1-Iodo-1H,1H-perfluorohexane is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Iodo-1H,1H-perfluorohexane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F spectrum, both proton-coupled and decoupled, to observe H-F couplings.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

-

Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups, although only a CH₂ group is present in the hydrocarbon portion of this molecule.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase and baseline correct the spectra.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-Iodo-1H,1H-perfluorohexane, the spectrum will be dominated by strong absorptions from the C-F bonds.

Predicted IR Spectral Data

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H stretching | Medium |

| 1470 - 1430 | C-H bending (scissoring) | Medium |

| 1300 - 1000 | C-F stretching | Strong, Broad |

| 650 - 500 | C-I stretching | Medium to Weak |

Causality Behind Predictions: The most prominent feature of the IR spectrum will be the very strong and broad absorption band in the 1300-1000 cm⁻¹ region, which is characteristic of the C-F stretching vibrations in perfluoroalkyl chains.[7][8][9] The C-H stretching and bending vibrations from the -CH₂- group will be present but may be of lower intensity compared to the C-F absorptions. The C-I stretching vibration is expected at a lower frequency, in the fingerprint region.

Experimental Protocol for IR Spectroscopy (Liquid Sample)

-

Sample Preparation: As 1-Iodo-1H,1H-perfluorohexane is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[10][11]

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty salt plates.

-

-

Sample Analysis:

-

Place a small drop of the liquid sample on one salt plate and carefully place the second plate on top to create a thin, uniform film.

-

Mount the salt plates in the sample holder of the spectrometer.

-

Acquire the IR spectrum of the sample.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the positions and intensities of the absorption bands to identify the functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Significance |

| 410 | [C₆H₂F₁₁I]⁺ | Molecular Ion (M⁺) |

| 283 | [C₆H₂F₁₁]⁺ | Loss of Iodine radical (∙I) |

| 181 | [C₃F₇]⁺ | Fragmentation of the perfluoroalkyl chain |

| 131 | [C₃F₅]⁺ | Further fragmentation |

| 127 | [I]⁺ | Iodine cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Causality Behind Predictions: The molecular ion peak is expected at m/z 410, corresponding to the molecular weight of the compound. A prominent peak is anticipated at m/z 283, resulting from the facile cleavage of the weak C-I bond.[12] The fragmentation of the perfluoroalkyl chain will lead to a series of characteristic ions, such as [C₃F₇]⁺ (m/z 181) and [CF₃]⁺ (m/z 69). The presence of an iodine atom will also be indicated by a peak at m/z 127.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 1-Iodo-1H,1H-perfluorohexane in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC-MS System Setup:

-

Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Select a suitable capillary column (e.g., a non-polar DB-5 or equivalent) for separation.

-

Set the appropriate temperature program for the GC oven to ensure good separation and peak shape.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will be vaporized, separated on the column, and then enter the mass spectrometer.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum of the eluting peak corresponding to 1-Iodo-1H,1H-perfluorohexane.

-

Analyze the molecular ion and the fragmentation pattern to confirm the identity of the compound.

-

Visualizing Molecular Structure and Spectroscopic Principles

Molecular Structure

Caption: Ball-and-stick model of 1-Iodo-1H,1H-perfluorohexane.

Key Spectroscopic Correlations

Caption: Correlation of molecular structure with key spectroscopic data.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Iodo-1H,1H-perfluorohexane. By understanding the predicted NMR, IR, and Mass Spec characteristics, researchers can more effectively identify and characterize this important fluorinated building block in their synthetic endeavors. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring scientific integrity and reproducibility.

References

-

ResearchGate. (n.d.). Trace determination of airborne polyfluorinated iodine alkanes using multisorbent thermal desorption/gas chromatography/high resolution mass spectrometry. Retrieved January 18, 2026, from [Link]

-

PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved January 18, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 18, 2026, from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1-Iodo-1H,1H-perfluorohexane. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 18, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 18, 2026, from [Link]

-

RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved January 18, 2026, from [Link]

-

Midac Corporation. (1996, December 12). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Retrieved January 18, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved January 18, 2026, from [Link]

-

ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved January 18, 2026, from [Link]

-

PubMed. (2023, January 9). First Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis and Iodine-Specific Screening Algorithm. Retrieved January 18, 2026, from [Link]

-

Environmental Science: Processes & Impacts (RSC Publishing). (n.d.). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025, August 5). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Retrieved January 18, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved January 18, 2026, from [Link]

-

Journal of Chromatographic Science | Oxford Academic. (2012, July 10). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. Retrieved January 18, 2026, from [Link]

-

Environmental Science: Processes & Impacts. (n.d.). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Retrieved January 18, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1-Iodo-1H,1H-perfluorohexane. Retrieved January 18, 2026, from [Link]

-

MDPI. (n.d.). Dual-Mode Detection of Perfluorooctanoic Acid Using Up-Conversion Fluorescent Silicon Quantum Dots–Molecularly Imprinted Polymers and Smartphone Sensing. Retrieved January 18, 2026, from [Link]

-

ScienceDirect. (n.d.). Organic and inorganic content of fluorotic rat incisors measured by FTIR spectroscopy. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. Retrieved January 18, 2026, from [Link]

-

The Journal of Organic Chemistry. (n.d.). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. Retrieved January 18, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Change in the chemical shift of ¹⁹F in the perfluoroalkyl iodides upon dilution with acetone. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Iodo-1H,1H-perfluorohexane | C6H2F11I | CID 2782380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H,1H,2H,2H-Perfluorohexyl iodide(2043-55-2) 1H NMR spectrum [chemicalbook.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Iodo-1H,1H-perfluorohexane: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Iodo-1H,1H-perfluorohexane, a key fluorinated building block. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, physicochemical properties, key applications, and critical safety protocols. The narrative is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile reagent.

Introduction and Nomenclature

1-Iodo-1H,1H-perfluorohexane is a partially fluorinated alkyl iodide that serves as a valuable intermediate in the synthesis of more complex fluorinated molecules. Its structure consists of a C6 carbon chain where the terminal carbon is bonded to an iodine atom and two hydrogen atoms, while the subsequent five carbons are fully fluorinated.

The nomenclature in this chemical family can be specific. It is crucial to distinguish the subject of this guide, 1-Iodo-1H,1H-perfluorohexane (CAS No. 335-50-2), from its close relatives:

-

Perfluoro-1-iodohexane (or 1-Iodotridecafluorohexane) (CAS No. 355-43-1): In this isomer, all hydrogen atoms are replaced by fluorine, making it a perfluoroalkyl iodide (C₆F₁₃I).[1][2]

-

1H,1H,2H,2H-Perfluoro-1-iodohexane (CAS No. 2043-55-2): This compound features a two-carbon hydrogenated spacer (-CH₂CH₂-) between the perfluoroalkyl chain and the iodine atom.[3][4]

The presence of the -CH₂I moiety in 1-Iodo-1H,1H-perfluorohexane provides a reactive site for nucleophilic substitution and other transformations, making it a versatile building block for introducing the undecafluorohexyl group into various molecular scaffolds.

Physicochemical Properties

The combination of a highly electronegative perfluoroalkyl chain and a reactive C-I bond imparts unique physical and chemical properties to the molecule. A summary of its key properties is presented below.

| Property | Value | Source |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane | PubChem[5] |

| CAS Number | 335-50-2 | PubChem[5] |

| Molecular Formula | C₆H₂F₁₁I | PubChem[5] |

| Molecular Weight | 409.97 g/mol | PubChem[5] |

| Boiling Point | 117 °C (for Perfluoro-1-iodohexane) | ChemicalBook[6] |

| Density | 2.063 g/mL at 25 °C (for Perfluoro-1-iodohexane) | ChemicalBook[6] |

| Refractive Index | n20/D 1.329 (for Perfluoro-1-iodohexane) | ChemicalBook[6] |

| Appearance | Clear colorless to pale yellow or pink liquid | Thermo Fisher[4] |

Note: Some physical data, like boiling point and density, are more readily available for the closely related perfluoro-1-iodohexane and are provided here for reference.

Synthesis Pathway and Experimental Protocol